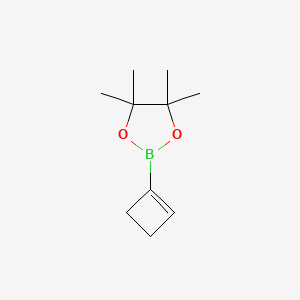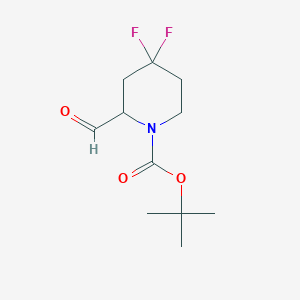
Tert-butyl 4,4-difluoro-2-formylpiperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 4,4-difluoro-2-formylpiperidine-1-carboxylate: is a chemical compound with the molecular formula C11H17F2NO3 and a molecular weight of 249.25 g/mol. This compound is characterized by its piperidine ring structure, which is substituted with difluoro and formyl groups, and a tert-butyl ester group. It is a versatile intermediate used in various chemical syntheses and research applications.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with piperidine or its derivatives as the starting material.
Formylation: The formyl group is introduced using formylation reagents like formic acid or formyl chloride under controlled conditions.
Esterification: The final step involves esterification with tert-butyl alcohol in the presence of a catalyst such as sulfuric acid or a strong acid.
Industrial Production Methods: Industrial production of this compound involves scaling up the above synthetic routes with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and safety.
Types of Reactions:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a primary amine using reducing agents such as sodium cyanoborohydride or sodium triacetoxyborohydride.
Substitution: The difluoro groups can undergo nucleophilic substitution reactions with various nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acetic acid.
Reduction: Sodium cyanoborohydride, sodium triacetoxyborohydride, methanol.
Substitution: Nucleophiles like amines, alcohols, or thiols, in the presence of a base or acid catalyst.
Major Products Formed:
Oxidation: 4,4-difluoro-2-carboxypiperidine-1-carboxylate.
Reduction: 4,4-difluoro-2-formylpiperidine-1-carboxylate amine.
Substitution: Various substituted piperidines depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: This compound is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals. Biology: It serves as a building block in the synthesis of biologically active compounds, such as enzyme inhibitors and receptor ligands. Medicine: It is utilized in the development of new drugs, particularly those targeting neurological disorders and inflammation. Industry: It finds applications in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism by which tert-butyl 4,4-difluoro-2-formylpiperidine-1-carboxylate exerts its effects depends on its specific application. For example, in drug development, it may act as an inhibitor by binding to specific molecular targets, such as enzymes or receptors, thereby modulating biological pathways.
Comparaison Avec Des Composés Similaires
Tert-butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate: Similar structure but with an oxo group instead of a formyl group.
Tert-butyl 4-formylpiperidine-1-carboxylate: Similar structure but without the difluoro groups.
Uniqueness: Tert-butyl 4,4-difluoro-2-formylpiperidine-1-carboxylate is unique due to the presence of both difluoro and formyl groups, which impart distinct chemical properties and reactivity compared to its analogs.
This compound's versatility and unique chemical properties make it a valuable tool in various scientific and industrial applications. Its ability to undergo diverse chemical reactions and serve as an intermediate in complex syntheses highlights its importance in advancing research and development across multiple fields.
Propriétés
Formule moléculaire |
C11H17F2NO3 |
|---|---|
Poids moléculaire |
249.25 g/mol |
Nom IUPAC |
tert-butyl 4,4-difluoro-2-formylpiperidine-1-carboxylate |
InChI |
InChI=1S/C11H17F2NO3/c1-10(2,3)17-9(16)14-5-4-11(12,13)6-8(14)7-15/h7-8H,4-6H2,1-3H3 |
Clé InChI |
XONOUUIJDKOXRR-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCC(CC1C=O)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


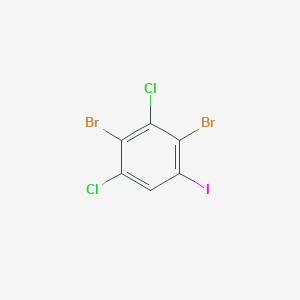
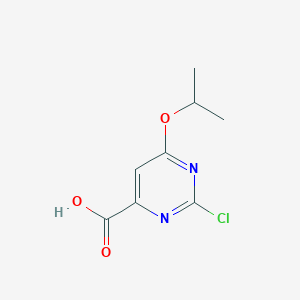
![(1R)-1-(Diphenylphosphino)-2-[(1R)-1-(diphenylphosphino)ethyl]ferrocene](/img/structure/B15362318.png)
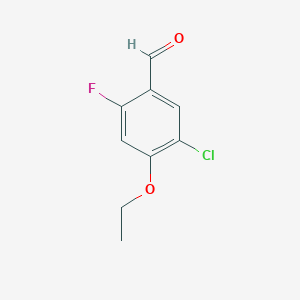
![tert-butyl N-{[(3R)-1-(5-Bromo-2-chloropyrimidin-4-yl)piperidin-3-yl]methyl}carbamate](/img/structure/B15362329.png)
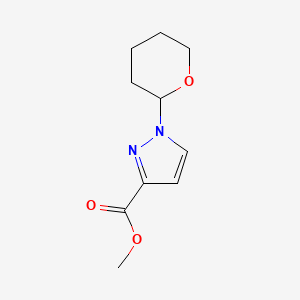
![6-Bromo-8-(1-methyl-1H-pyrazol-5-yl)imidazo[1,2-a]pyridine](/img/structure/B15362350.png)
![5-Ethyl-2,2-dimethyl-5-{[(prop-2-en-1-yl)oxy]methyl}-1,3-dioxane](/img/structure/B15362352.png)
![5,5-Difluoro-4,6-dihydropyrrolo[1,2-b]pyrazol-2-amine](/img/structure/B15362353.png)
![ethyl 3-[2-chloro-6-fluoro-4-(trifluoromethyl)phenoxy]-1H-pyrazole-5-carboxylate](/img/structure/B15362360.png)
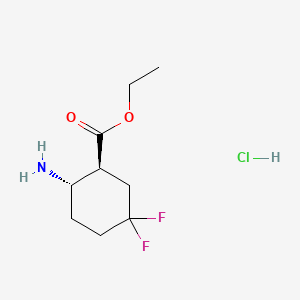
![[(1S,2S)-2-aminocyclobutyl]methanol;hydrochloride](/img/structure/B15362370.png)
